molecular formula C6H7FN2O2S B167851 2-Amino-5-fluorobenzenesulfonamide CAS No. 1992-90-1

2-Amino-5-fluorobenzenesulfonamide

Cat. No. B167851
CAS RN: 1992-90-1
M. Wt: 190.2 g/mol
InChI Key: YKQPZGMHAXHTJQ-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzenesulfonamide is a compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.2 . It is a solid powder at room temperature .


Synthesis Analysis

The synthesis of 2-Amino-5-fluorobenzenesulfonamide involves several stages. In the first stage, di(1H-imidazol-2-yl)methanethione and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate are combined with 1H-imidazole in acetonitrile at 0 - 20℃ for 2 hours. In the second stage, 2-amino-5-fluorobenzenesulfonamide is combined with dmap in acetonitrile at 80℃. In the third stage, the reaction is carried out with diisopropyl-carbodiimide in acetonitrile at 80℃ for 1 hour .


Molecular Structure Analysis

The InChI code for 2-Amino-5-fluorobenzenesulfonamide is 1S/C6H7FN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) and the InChI key is YKQPZGMHAXHTJQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-5-fluorobenzenesulfonamide is a solid powder at room temperature . It has a molecular weight of 190.2 .

Scientific Research Applications

  • 2-Amino-5-fluorobenzenesulphonamide : This compound has a CAS Number of 1992-90-1 and a molecular weight of 190.2 . It is stored at ambient temperature and is in solid-powder form . It is also known as 4-Fluoro-2-sulphamoylaniline, 2- (Aminosulphonyl)-4-fluoroaniline .

  • 2-amino-N-ethyl-5-fluorobenzene-1-sulfonamide : This compound has a CAS Number of 1026183-64-1 and a molecular weight of 218.25 . It is stored at room temperature and is in oil form .

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-amino-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQPZGMHAXHTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626045
Record name 2-Amino-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-fluorobenzenesulfonamide

CAS RN

1992-90-1
Record name 2-Amino-5-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

After suspending 7-fluoro-2H,4H-benzo[e]1,2,4-thiadiazine-1,1,3-trione (3.00 g, 13.9 mmol) in 50% sulfuric acid (90 mL), the mixture was stirred at 130° C. for 1 hour. The reaction mixture was cooled in an ice bath while adding 40% aqueous sodium hydroxide for neutralization. The aqueous solution was concentrated under reduced pressure to 200 mL, and the precipitate was filtered out. It was then suspended in ethyl acetate (100 mL), and the insoluble portion was filtered out. The filtrate was concentrated under reduced pressure and dried to obtain 2-amino-5-fluorobenzenesulfonamide.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
H Hikawa, N Matsuda, H Suzuki… - Advanced Synthesis …, 2013 - Wiley Online Library
… The reaction of 2-amino-5-fluorobenzenesulfonamide 1b proceeded slowly to give cyclized 3l along with dibenzylated 4b (entries 1 and 2). The reaction of o-aminobenzenesulfonamide …
Number of citations: 31 onlinelibrary.wiley.com
X Chen, C Zhu, F Guo, X Qiu, Y Yang… - Journal of medicinal …, 2010 - ACS Publications
A series of novel benzothiadiazine 1,1-dioxide derivatives were synthesized and tested for their inhibitory activity against aldose reductase. Of these derivatives, 17 compounds, having …
Number of citations: 63 pubs.acs.org

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